3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with an appropriate amine and a cyanide source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines . Substitution reactions can lead to a wide range of substituted benzopyran derivatives .
Scientific Research Applications
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride involves its interaction with 5-HT1A receptors . It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the brain, leading to potential anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3,4-dihydro-2H-1-benzopyran-7-ol hydrochloride
- 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
Uniqueness
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is unique due to its specific structure and high affinity for 5-HT1A receptors . This distinguishes it from other similar compounds, which may have different substitution patterns or functional groups, leading to variations in their biological activity and receptor affinity .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-amino-2,4-dihydrochromene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H |
InChI Key |
PZSBMJXSZAGWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C#N)N.Cl |
Origin of Product |
United States |
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